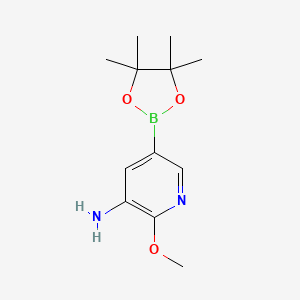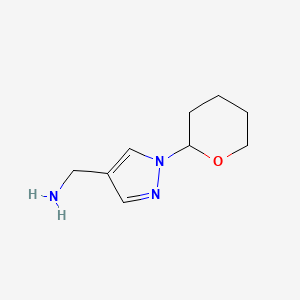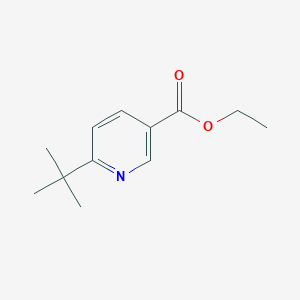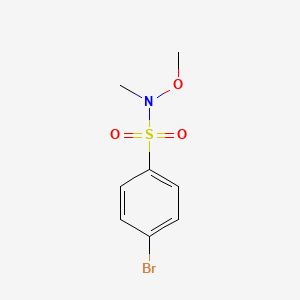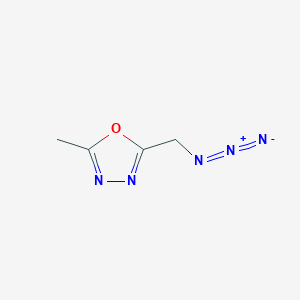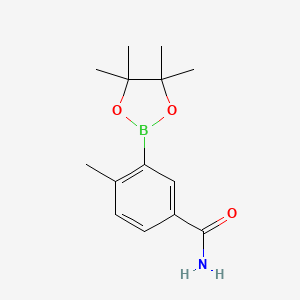
2-Methyloxane-3-carboxylic acid
Descripción general
Descripción
2-Methyloxane-3-carboxylic acid is a heterocyclic compound . It has a molecular weight of 144.17 .
Synthesis Analysis
The synthesis of 2-Methyloxane-3-carboxylic acid involves various chemical reactions. The carboxylic acid functionality (COOH) is a key part of the synthesis process .Molecular Structure Analysis
The IUPAC name for 2-Methyloxane-3-carboxylic acid is 2-methyltetrahydro-2H-pyran-3-carboxylic acid . The InChI code is 1S/C7H12O3/c1-5-6 (7 (8)9)3-2-4-10-5/h5-6H,2-4H2,1H3, (H,8,9) .Chemical Reactions Analysis
The catalytic reduction of carboxylic acid derivatives, including 2-Methyloxane-3-carboxylic acid, has seen rapid development in recent years . These reactions involve molecular hydrogen as the reducing agent and can be promoted by both heterogeneous and homogeneous catalysts .Physical And Chemical Properties Analysis
2-Methyloxane-3-carboxylic acid is an oil at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Antifibrinolytic Properties
2-Methyloxane-3-carboxylic acid, as found in AMCA (antifibrinolytically active isomer of p-aminomethyl cyclohexane carboxylic acid), exhibits potent inhibition of plasminogen activation. This property makes it effective as an antifibrinolytic agent, useful in stopping bleeding caused by general or local fibrinolysis. Its rapid excretion and short half-life in serum, combined with minimal side reactions, highlight its clinical utility (Andersson et al., 2009).
Pharmacological Activity
1,3-Dioxane-2-carboxylic acid derivatives, closely related to 2-Methyloxane-3-carboxylic acid, have shown potential as subtype-selective peroxisome proliferator-activated receptor alpha (PPARalpha) agonists. These derivatives, such as the compound 2-methyl-c-5-[4-(5-methyl-2-phenyl-1,3-oxazol-4-yl)butyl]-1,3-dioxane-r-2-carboxylic acid 4b, have demonstrated substantial hypolipidemic effects in diabetic mice models (Aoki et al., 2008).
Chemical Structure Analysis
The structural analysis of 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid reveals that its 1,3-dioxane ring adopts a chair conformation, with the carboxyl group in an axial inclination. This information is vital for understanding its chemical behavior and potential applications in various fields (Jia et al., 2012).
Microhaemorheological Applications
2-Methyloxane-3-carboxylic acid derivatives have been studied for their microhaemorheological properties, particularly in relation to binifibrate (an anti-arteriosclerotic and hypolipidaemic agent). These studies suggest their potential utility in improving circulatory disturbances and influencing blood flow properties (Dalmau et al., 1983).
Drug Precursor Roles
Compounds like 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione, related to 2-Methyloxane-3-carboxylic acid, serve as precursors for drugs, showcasing the role of such compounds in pharmaceutical development (Dotsenko et al., 2019).
Optical Properties for Imaging and Therapy
Near-infrared (NIR) bacteriochlorin analogues, such as 3-(1'-butyloxy)ethyl-3-deacetyl-bacteriopurpurin-18-N-butylimide methyl ester, have been synthesized for use in fluorescence imaging and photodynamic therapy of cancer. These compounds, including the carboxylic acid derivative, show promising potential in medical imaging and treatment applications (Patel et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyloxane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5-6(7(8)9)3-2-4-10-5/h5-6H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLJYPBOFYNZTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyloxane-3-carboxylic acid | |
CAS RN |
1538294-78-8 | |
| Record name | 2-methyloxane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






